Product packaging for L-750667(Cat. No.:CAS No. 158985-08-1)

L-750667

Cat. No.: B173682
CAS No.: 158985-08-1
M. Wt: 418.3 g/mol
InChI Key: OOEUHRGMLFVKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Dopamine (B1211576) Receptor Subtypes (D1-like and D2-like families)

Dopamine receptors are a class of G protein-coupled receptors (GPCRs) crucial in the vertebrate central nervous system, mediating various neurological processes including motivation, cognition, memory, learning, and motor control. wikipedia.org They are the primary endogenous targets of the neurotransmitter dopamine. wikipedia.org Based on shared pharmacological features, second messenger coupling, and conserved structural characteristics, dopamine receptors are classified into two main families: D1-like and D2-like. acnp.orgacnp.org

The D1-like family consists of the D1 and D5 receptor subtypes. wikipedia.orgacnp.org These receptors are primarily coupled to G proteins of the Gsα or Golf family, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. wikipedia.orgacnp.org D1-like receptors are characterized by intronless coding regions, short third intracellular loops, and long C-terminal tails. acnp.org

The D2-like family includes the D2, D3, and D4 receptor subtypes. wikipedia.orgacnp.org These receptors are coupled to inhibitory G proteins, specifically Giα and/or Go, which inhibit adenylyl cyclase activity and decrease intracellular cAMP synthesis. wikipedia.orgacnp.orguni-regensburg.de D2-like receptors are structurally more complex than D1-like receptors and contain multiple introns in their genes, which can lead to splice variants, such as the D2Short (D2S) and D2Long (D2L) isoforms of the D2 receptor. acnp.orguni-regensburg.deguidetopharmacology.org The D4 receptor gene is also known for its polymorphism in humans, with variations in the number of repeats of a 48-base pair sequence in the third intracellular loop. uni-regensburg.deguidetopharmacology.org

While both families are widely distributed in the brain, their relative abundance and specific localization vary, suggesting distinct roles in modulating neuronal activity and behavior. wikipedia.orgacnp.org D1 and D2 receptors are generally segregated in striatal medium spiny neurons (MSNs), with D1-MSNs primarily responding to dopamine burst signals and D2-MSNs responding to a broader range of stimuli. frontiersin.org D2-like receptors generally exhibit a 10- to 100-fold greater affinity for dopamine compared to the D1-like family. frontiersin.orgnih.gov

Dopamine Receptor Subtype Characteristics

FamilySubtypesPrimary G Protein CouplingEffect on Adenylyl CyclaseGene Structure
D1-likeD1, D5Gsα / GolfStimulationIntronless
D2-likeD2, D3, D4Giα / GoInhibitionContains Introns

Significance of Selective Ligands in Neuropharmacological Research

The identification of multiple dopamine receptor subtypes has revolutionized the study of the dopaminergic system and its implications in various disorders. acnp.org Given that different receptor subtypes play distinct roles and are implicated in various neurological and psychiatric conditions such as schizophrenia, Parkinson's disease, and substance abuse, the development of ligands that can selectively target specific subtypes is of significant importance in neuropharmacological research. nih.govacs.org

Selective ligands serve as invaluable tools for dissecting the specific functions of individual dopamine receptor subtypes in complex neural circuits. By selectively activating or blocking a particular subtype, researchers can investigate its contribution to specific physiological and behavioral processes. This is crucial for understanding the underlying mechanisms of dopaminergic dysfunction in disease states and for identifying potential therapeutic targets.

Furthermore, selective ligands are essential for the development of novel therapeutic agents with improved efficacy and reduced side effects. Many conventional drugs targeting dopamine receptors, such as antipsychotics, often bind to multiple subtypes, contributing to their diverse pharmacological profiles and sometimes debilitating side effects. acs.orgmdpi.com The design of subtype-selective ligands aims to minimize off-target interactions, thereby enhancing therapeutic specificity and potentially mitigating adverse effects. nih.govacs.org The development of radiolabeled selective ligands is also critical for imaging studies, allowing researchers to visualize and quantify the distribution and occupancy of specific receptor subtypes in the brain. acs.org

Historical Context of L-750,667 Discovery and Initial Characterization

L-750,667 is a chemical compound that emerged from the research efforts aimed at developing selective ligands for dopamine receptor subtypes, particularly the D4 receptor. The discovery and characterization of L-750,667 were reported in the mid-1990s. guidetopharmacology.orgprobes-drugs.org

L-750,667 was identified and characterized as a novel radioligand with high affinity and selectivity for the dopamine D4 receptor. guidetopharmacology.orgprobes-drugs.orgdrugbank.com This was a significant development as it provided researchers with a valuable tool for studying the distribution, density, and pharmacological properties of the D4 receptor, which had been less well-characterized compared to the D1 and D2 subtypes. oup.com

Initial characterization studies, often employing radioligand binding assays, demonstrated that L-750,667 bound specifically and saturably to D4 receptors with high affinity. For instance, studies in rat retinal membranes showed that [125I] L-750,667 bound with a high affinity, reporting a K(d) of 0.06 ± 0.02 nM. drugbank.com Another source indicates a Ki value of 0.51 nM for the D4 receptor and a Kd value of 0.16 nM for the radiolabeled form, [125I]L-750,667. medchemexpress.comtargetmol.com The compound exhibited significant selectivity for the D4 receptor over other dopamine receptor subtypes, including D2 and D3 receptors, with reported selectivities exceeding 2000-fold over D2 and D3 in some studies. researchgate.net

Functional characterization studies, such as those measuring the modulation of cAMP levels, were also conducted to understand the activity of L-750,667 at dopamine receptors. While primarily characterized as a D4 selective antagonist medchemexpress.comtargetmol.com, some research indicated that L-750,667 could exhibit partial agonism at the wild-type D2 receptor in certain contexts, while acting as an antagonist at mutant D2 and wild-type D4 receptors. nih.govnih.gov This highlights the complexity of ligand-receptor interactions and the importance of evaluating ligand function across different receptor variants and experimental conditions.

The discovery and initial characterization of L-750,667 provided a crucial tool for advancing research into the specific roles of the D4 receptor in various physiological and pathological processes.

L-750,667 Binding Affinity Data

Receptor SubtypeAffinity (Ki or Kd)Reference
D40.51 nM (Ki) medchemexpress.comtargetmol.com
D40.16 nM (Kd) medchemexpress.comtargetmol.com
D4 (rat retina)0.06 ± 0.02 nM (Kd) drugbank.com
D2>1000 nM (>2000-fold selective over D2) researchgate.net
D3>1000 nM (>2000-fold selective over D3) researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19IN4 B173682 L-750667 CAS No. 158985-08-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19IN4/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18/h1-7,12H,8-11,13H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEUHRGMLFVKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158985-08-1
Record name L 750667
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158985081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Pharmacological Characterization of L 750,667

Receptor Binding Affinity and Selectivity Profile

L-750,667 demonstrates distinct binding characteristics across the dopamine (B1211576) receptor family and exhibits specificity relative to certain non-dopaminergic targets.

High Affinity for Dopamine D4 Receptors (DRD4)

L-750,667 has been identified as a compound possessing high affinity for the dopamine D4 receptor. Studies have reported a high affinity with a Ki value of 0.51 nM for D4 dopamine receptors. nih.govtargetmol.com The radioiodinated form, [¹²⁵I]L-750,667, specifically binds to the human dopamine D4 receptor expressed in HEK cells, showing a single high-affinity binding site with a Kd of 0.16 ± 0.06 nM. nih.gov This high affinity makes [¹²⁵I]L-750,667 a useful radioligand for investigating the D4 receptor population. nih.gov

Selectivity Over Other Dopamine Receptor Subtypes (DRD1, DRD2, DRD3, DRD5)

A key feature of L-750,667 is its selectivity for the D4 receptor over other dopamine receptor subtypes. It shows greater than 2000-fold selectivity for D4 dopamine receptors compared to its activity at D2 and D3 dopamine receptors. nih.gov Furthermore, L-750,667 exhibits little affinity for rat D1 and D5 dopamine receptors. nih.gov This significant selectivity profile distinguishes L-750,667 as a valuable tool for studying the specific roles of the DRD4 subtype. mdpi.com

Specificity Profile Across Non-Dopaminergic Receptor Systems (e.g., 5-HT Receptors, Sigma Binding Sites)

Beyond dopamine receptors, the specificity of L-750,667 has been assessed against other receptor systems. L-750,667 has shown little affinity for sigma binding sites and for 5-hydroxytryptamine1A (5-HT1A) and 5-hydroxytryptamine2 (5-HT2) receptors. nih.gov While some studies on related compounds or other D4-selective ligands mention interactions with 5-HT receptors (like 5-HT1A and 5-HT2C) and sigma1 receptors, the available data specifically for L-750,667 indicates limited affinity for these sites. nih.govnih.gov

Here is a summary of binding affinities based on available data:

Receptor SubtypeKi (nM)Selectivity vs DRD4Source
DRD40.51- nih.govtargetmol.com
DRD2>1000>2000-fold lower nih.gov
DRD3>1000>2000-fold lower nih.gov
DRD1Little Affinity- nih.gov
DRD5Little Affinity- nih.gov
Sigma Binding SitesLittle Affinity- nih.gov
5-HT1ALittle Affinity- nih.gov
5-HT2Little Affinity- nih.gov

Functional Antagonism and Context-Dependent Agonism

L-750,667 primarily functions as an antagonist at the dopamine D4 receptor, although some context-dependent activity has been noted for related compounds at other receptor subtypes.

Antagonist Activity at Dopamine D4 Receptors

L-750,667 exhibits high-affinity antagonist activity at D4 receptors. nih.gov It has been characterized as a selective D4 dopamine receptor antagonist with high potency. targetmol.com In functional studies, L-750,667 did not activate D4 receptors but was able to block the activation by agonists like (-)-quinpirole. nih.gov

Reversal of Dopamine-Induced cAMP Accumulation in Cellular Models

A key functional characteristic of L-750,667 is its ability to reverse dopamine-induced inhibition of cAMP accumulation in cellular models. In human embryonic kidney (HEK) cells expressing the human D4 receptor, L-750,667 reversed dopamine (1 µM)-induced inhibition of cAMP accumulation with an EC50 value of 80 nM. nih.gov This action demonstrates its antagonist effect on the canonical signaling pathway of the D4 receptor, which is coupled to Gi/o proteins and inhibits adenylyl cyclase activity, thereby reducing intracellular cAMP levels. nih.govnih.gov By reversing this inhibition, L-750,667 acts to increase cAMP accumulation in the presence of dopamine. targetmol.comhoelzel-biotech.commedchemexpress.cn

Characterization of Functional Activity at Other Dopamine Receptors (e.g., Partial Agonist and Antagonist Properties at D2 Receptor)

While L-750,667 exhibits high affinity and selectivity for the dopamine D4 receptor, its activity at other dopamine receptor subtypes, particularly the D2 receptor, has also been investigated. L-750,667 has been characterized as a partial agonist at the wild-type dopamine D2 receptor. nih.govnih.gov In contrast, it functions as an antagonist at a specific mutant D2 receptor, D2-V2.61(91)F. nih.govnih.gov This differential activity highlights the influence of specific amino acid residues in the transmembrane domains on ligand function and affinity at dopamine receptors. nih.gov

Studies evaluating the effect of L-750,667 on quinpirole-stimulated functional responses in cells expressing wild-type and mutant D2 receptors have provided insight into its partial agonist/antagonist properties. At the wild-type D2 receptor, higher concentrations of L-750,667 were only able to partially decrease (-)-quinpirole-stimulated inhibition of cAMP formation, confirming its partial agonist nature. nih.gov Conversely, in cells expressing the mutant D2-V2.61(91)F receptor, L-750,667 completely reversed the (-)-quinpirole-stimulated functional response, demonstrating functional antagonism. nih.gov The EC50 for antagonism of the (-)-quinpirole functional response by L-750,667 was found to be 3.2-fold higher for the mutant receptor compared to the wild-type receptor. nih.gov

Furthermore, the binding of L-750,667 to the wild-type D2 receptor was observed to be negligible in the absence of sodium, with only very weak binding observed in the presence of sodium. nih.gov This suggests that sodium ions can influence the binding of L-750,667 to the wild-type D2 receptor. nih.gov

Radioligand Development and Application

The development of selective radioligands is crucial for the study of receptor binding characteristics and distribution. L-750,667 has been successfully developed into a novel radioiodinated ligand, [125I]L-750,667, for the specific study of dopamine D4 receptors. nih.govnih.govguidetopharmacology.orgmdpi.comguidetopharmacology.orgresearchgate.netdrugbank.comprobes-drugs.org

[125I]L-750,667 as a Novel Radioligand for Dopamine D4 Receptors

[125I]L-750,667 has been identified and characterized as a novel, highly selective radioligand for dopamine D4 receptors. nih.govnih.govguidetopharmacology.orgmdpi.comguidetopharmacology.orgresearchgate.netdrugbank.comprobes-drugs.org This radioiodinated form of L-750,667 binds specifically and saturably to human dopamine D4 receptors expressed in HEK cells, as well as to rat retinal membranes. nih.govnih.gov

Saturation analysis using [125I]L-750,667 in hD4 HEK cells revealed a single high-affinity binding site with a dissociation constant (Kd) of 0.16 ± 0.06 nM. nih.gov The maximum number of binding sites (Bmax) estimated using [125I]L-750,667 in these cells was 251 ± 71 fmol/mg, which correlated well with the Bmax value determined using [3H]spiperone. nih.gov In rat retinal membranes, [125I]L-750,667 bound with high affinity (Kd 0.06 ± 0.02 nM). nih.gov The Bmax values in rat retinal membranes were 134 ± 27 fmol/mg for [125I]L-750,667 and 219 ± 47 fmol/mg for [3H]spiperone, indicating that the D4 receptor is a significant component of D2-like receptors in the rat retina. nih.gov

The pharmacological profile of [125I]L-750,667 binding to hD4 HEK cells has been evaluated using various dopamine receptor agonists and antagonists. nih.gov The rank order of potencies for agonists and antagonists demonstrated binding characteristics consistent with labeling of the dopamine D4 receptor. nih.gov [125I]L-750,667 binding to D4 receptors also showed stereoselectivity, with (+)-butaclamol exhibiting higher activity than its enantiomer (-)-butaclamol. nih.gov

The high affinity and selectivity of [125I]L-750,667 for the D4 receptor, coupled with its favorable binding characteristics, make it a valuable tool for investigating the dopamine D4 receptor population in various tissues, including the central nervous system and the retina. nih.govnih.gov

Utilization in Quantitative Radioligand Binding Assays

[125I]L-750,667 is utilized in quantitative radioligand binding assays to determine key binding parameters and characterize the interaction of compounds with the dopamine D4 receptor. nih.govnih.govnih.gov These assays are fundamental in pharmacology for understanding the affinity and efficacy of ligands at their target receptors. sygnaturediscovery.com

Quantitative radioligand binding assays using [125I]L-750,667 can be performed using membrane preparations from cells or tissues expressing the D4 receptor. nih.govnih.govgiffordbioscience.com Saturation binding experiments involve incubating increasing concentrations of the radioligand with a fixed amount of receptor preparation to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). nih.govgiffordbioscience.comnih.gov

Competition binding assays are also commonly employed, where a fixed concentration of [125I]L-750,667 is incubated with the receptor preparation in the presence of varying concentrations of unlabeled test compounds. sygnaturediscovery.comgiffordbioscience.com By measuring the displacement of [125I]L-750,667 binding by the test compound, the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation. nih.govgiffordbioscience.com This allows for the determination of the affinity of unlabeled ligands for the D4 receptor and the evaluation of their pharmacological profiles. nih.govgiffordbioscience.com

Radioligand binding assays with [125I]L-750,667 provide quantitative data essential for the pharmacological characterization of compounds interacting with the dopamine D4 receptor, aiding in the identification of selective agonists and antagonists and the study of receptor-ligand interactions. sygnaturediscovery.comgiffordbioscience.comnih.gov

Table 1: Affinity of L-750,667 at Dopamine Receptors

Receptor TypeLigandAffinity (Ki)NotesSource
Human D4 (HEK cells)L-750,6670.51 nMHigh affinity, >2000-fold selective over D2/D3 nih.gov
Wild-type D2L-750,667Very weak binding (in presence of Na+)Negligible binding without Na+ nih.gov
Mutant D2-V2.61(91)FL-750,667Significantly enhanced in presence of 140 mM NaClGeometric mean values ± S.E.M. (n=3) nih.gov

Table 2: [125I]L-750,667 Binding Parameters

Receptor SourceRadioligandKd (nM)Bmax (fmol/mg)NotesSource
Human D4 (HEK cells)[125I]L-750,6670.16 ± 0.06251 ± 71Single high affinity binding site nih.gov
Rat Retina[125I]L-750,6670.06 ± 0.02134 ± 27Specific and saturable binding nih.gov

Molecular and Cellular Mechanisms of L 750,667 Action

G-Protein Coupled Receptor Coupling and Modulation by L-750,667

L-750,667 is known to interact with dopamine (B1211576) receptors, which belong to the large family of G protein-coupled receptors (GPCRs) uniss.itnih.govwindows.net. GPCRs are integral membrane proteins that respond to extracellular stimuli and transmit signals into the cell via coupling with heterotrimeric G proteins wikipedia.orgijbs.complos.org. This coupling is fundamental for GPCR signaling nih.gov. Upon activation by a ligand, a conformational change in the GPCR is induced, which is transmitted to an attached intracellular heterotrimeric G protein complex wikipedia.org. The Gα subunit of the stimulated G protein complex exchanges GDP for GTP and dissociates from the βγ subunits, allowing both the Gα-GTP and Gβγ subunits to interact with downstream effectors wikipedia.orgijbs.com.

Studies have shown that L-750,667 acts as an antagonist at the dopamine D4 receptor mdpi.comuni.lu. Interestingly, L-750,667 also exhibits functional properties at the dopamine D2 receptor, acting as a partial agonist at the wild-type D2 receptor nih.govnih.gov. However, at a specific mutant D2 receptor (D2-V2.61(91)F), L-750,667 functions as an antagonist nih.govnih.gov. This indicates that specific amino acid residues within the receptor can influence the functional outcome of L-750,667 binding nih.gov. The interaction of L-750,667 with dopamine receptors can modulate downstream signaling pathways uniss.it.

Adenylyl Cyclase/cAMP Signaling Pathway Regulation

The adenylyl cyclase/cAMP signaling pathway is a key downstream effector system regulated by many GPCRs, including dopamine receptors windows.netwikipedia.orgnih.gov. GPCRs coupled to Gs proteins activate adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP) wikipedia.orgnih.gov. Conversely, GPCRs coupled to Gi proteins inhibit adenylyl cyclase activity, leading to decreased cAMP levels nih.gov. Intracellular levels of cAMP are also regulated by cyclic nucleotide phosphodiesterases (PDEs), which degrade cAMP nih.gov.

Dopaminergic receptors are known to modulate the cAMP-protein kinase A (PKA)-CREB pathway windows.net. Research involving L-750,667 has indicated its involvement in the regulation of adenylyl cyclase and phosphodiesterase activity uniss.it. While the precise details of how L-750,667 specifically modulates these enzymes can depend on the receptor subtype and cellular context, its interaction with dopamine receptors suggests an influence on intracellular cAMP levels and subsequent activation of cAMP-dependent effectors like PKA wikipedia.orgnih.gov.

Intracellular Signaling Cascades (e.g., Extracellular Signal-Regulated Kinase (ERK) and p38 Mitogen-Activated Protein (MAP) Kinase Pathways)

Beyond the adenylyl cyclase/cAMP pathway, L-750,667 has also been shown to impact intracellular signaling cascades such as the Extracellular Signal-Regulated Kinase (ERK) and p38 Mitogen-Activated Protein (MAP) Kinase pathways mdpi.comuni.lunih.gov. These MAPK cascades are conserved signaling pathways that relay extracellular stimuli to intracellular responses, regulating processes like cell proliferation, differentiation, and survival nih.govmdpi.com.

Studies have demonstrated that L-750,667, as a dopamine D4 receptor antagonist, inhibits melanin (B1238610) production through transcriptional downregulation of the microphthalmia-associated transcription factor (MITF) via ERK signals mdpi.comuni.lu. This highlights a direct link between L-750,667 action and the ERK signaling pathway. The activation and function of MAPK modules like ERK and p38 vary depending on the stimulus and cellular context mdpi.com. While the search results specifically connect L-750,667 to ERK signaling in the context of MITF regulation, p38 MAPK is another crucial stress-activated kinase involved in various cellular responses frontiersin.orgcellsignal.com. The interplay between different MAPK pathways can be complex, with potential for crosstalk embopress.org.

Ligand-Receptor Interaction Dynamics (e.g., Effects of Sodium Binding on Affinity)

The interaction between a ligand like L-750,667 and its receptor involves complex dynamics that determine binding affinity and ultimately the biological response bruker.complos.org. Research on L-750,667 binding to dopamine receptors has revealed that its affinity can be significantly modulated by the presence of sodium ions nih.govresearchgate.net.

Specifically, studies have shown a strong pattern of sodium-sensitive binding for L-750,667 at dopamine D2 receptors nih.gov. The affinity of L-750,667 for a mutant D2 receptor (rD2-V2.61(91)F) was notably increased (37-fold) in the presence of 140 mM sodium nih.gov. While there was only moderate sodium sensitivity (>∼7-fold) for L-750,667 at the wild-type D2 receptor, significant binding was observed only in the presence of sodium nih.gov. This sodium-enhanced binding affinity is consistent with a mechanism where sodium binding induces dynamic changes in the receptor's binding cleft, increasing the accessibility of certain ligands to the orthosteric site nih.gov.

The following table illustrates the effect of sodium on the affinity of L-750,667 for wild-type and mutant D2 receptors based on reported fold increases in affinity in the presence of sodium:

Receptor TypePresence of SodiumFold Increase in Affinity (vs. absence of sodium)Reference
Wild-type D2 ReceptorYes>~7-fold nih.govresearchgate.net
Mutant D2-V2.61(91)FYes37-fold nih.gov

Note: Affinity is inversely proportional to the Ki or KD value. An increase in affinity corresponds to a decrease in Ki or KD.

Impact on Gene Expression and Transcriptional Regulation (e.g., Microphthalmia-Associated Transcription Factor (MITF) Downregulation)

L-750,667 has a notable impact on gene expression, particularly in the context of melanogenesis, through the transcriptional regulation of key factors like MITF mdpi.comuni.lu. MITF is a crucial transcription factor that controls the expression of enzymes involved in melanin synthesis, such as tyrosinase, TRP-1, and TRP-2 mdpi.comresearchgate.net.

As a dopamine D4 receptor antagonist, L-750,667 has been shown to inhibit melanin production by causing the transcriptional downregulation of MITF mdpi.comuni.lu. This effect is mediated via the ERK signaling pathway mdpi.comuni.lu. This demonstrates a direct link between L-750,667's interaction with its target receptor, the activation of downstream intracellular cascades (ERK), and the subsequent modulation of gene expression, specifically the reduced transcription of MITF. MITF expression and activity are regulated by various signaling pathways, including MAPK signaling researchgate.netprobes-drugs.org. The downregulation of MITF by L-750,667 leads to decreased expression of melanogenic enzymes, thereby reducing melanin synthesis mdpi.comresearchgate.net.

Preclinical Investigations of L 750,667 in Biological Systems

Central Nervous System (CNS) D4 Receptor Studies

L-750,667 has been utilized as a tool to investigate the properties and functions of dopamine (B1211576) D4 receptors within the central nervous system. targetmol.com It is described as a selective D4 dopamine receptor antagonist with high potency. targetmol.com

Distribution and Functional Characterization of D4 Receptors in Specific Brain Regions (e.g., Cerebral Cortex, Amygdala, Hippocampus, Basal Ganglia, Nucleus Accumbens)

Dopamine D4 receptors are expressed in various regions of the brain, although their distribution can differ compared to other dopamine receptor subtypes like D1 and D2. D4 receptor mRNA has been detected in the human cerebral cortex and striatum. oup.com Studies indicate relatively high levels of D4 mRNA in the frontal cortex, amygdala, hippocampus, hypothalamus, and mesencephalon, with lower levels observed in the basal ganglia. mdpi.com Autoradiographic studies using D4-selective ligands have found relatively high binding levels in the human hippocampus and entorhinal cortex, as well as detectable levels in the caudate-putamen and nucleus accumbens. oup.com

However, the utility of radioiodinated L-750,667 ([123I]L-750,667) for in vivo imaging of D4 receptors in the brain has been assessed in nonhuman primates. While brain uptake of [123I]L-750,667 was observed in regions including the basal ganglia, cingulate cortex, cerebellum, and cerebral cortices, this uptake was not displaced by another D4 receptor antagonist, NGD 94-1, suggesting that despite its in vitro selectivity, [123I]L-750,667 may not be a suitable radiotracer for in vivo D4 receptor imaging under the tested conditions. nih.gov

Functionally, L-750,667 acts as a high-affinity antagonist at D4 receptors. nih.gov In functional studies using human embryonic kidney (HEK) cells expressing the human D4 receptor, L-750,667 demonstrated the ability to reverse dopamine-induced inhibition of cAMP accumulation. targetmol.comnih.gov

The binding characteristics of L-750,667 highlight its selectivity for the D4 receptor. It exhibits a high affinity with a Ki value of 0.51 nM and demonstrates over 2000-fold selectivity for D4 receptors compared to D2 and D3 receptors. targetmol.comnih.gov L-750,667 also shows minimal affinity for rat D1/D5 dopamine receptors, sigma binding sites, or 5-HT1A and 5-HT2 receptors. nih.gov

Table 1: Binding Affinity and Selectivity of L-750,667

Receptor TypeAffinity (Ki)Selectivity vs D4
Dopamine D40.51 nM-
Dopamine D2>2000x Ki D4>2000-fold
Dopamine D3>2000x Ki D4>2000-fold
Dopamine D1Low Affinity-
Dopamine D5Low Affinity-
Sigma Binding SitesLittle Affinity-
5-HT1A ReceptorLittle Affinity-
5-HT2 ReceptorLittle Affinity-

Note: Selectivity is based on the ratio of Ki values compared to the D4 receptor. targetmol.comnih.gov

Modulation of Neurotransmission and Neural Network Activity

The localization of D4 receptors in specific neuronal populations suggests their role in modulating neurotransmission. In the prefrontal cortex, D4 receptors are found on inhibitory GABAergic interneurons and excitatory glutamatergic pyramidal neurons, indicating their potential to modulate both GABAergic and glutamatergic neurotransmission. mdpi.com A preclinical study reported that postsynaptically located D4 receptors on pyramidal neurons can modulate glutamatergic corticostriatal neurotransmission. mdpi.com

Studies in the rat supraoptic nucleus (SON) have shown that dopamine inhibits evoked excitatory postsynaptic currents. physiology.org This inhibitory effect is blocked by the D4-specific antagonist L-750,667, suggesting that D4 receptors mediate this presynaptic inhibition of glutamatergic neurotransmission in the SON. physiology.org

While L-750,667 has been mentioned as a modulator of neural network activity semanticscholar.org, specific detailed findings on how it broadly impacts neural network dynamics were not extensively available in the search results beyond its effects on neurotransmission in specific pathways.

Peripheral D4 Receptor Studies

Beyond the central nervous system, dopamine D4 receptors are also present in peripheral tissues. mdpi.comnih.gov

Characterization of D4 Receptors in Ocular Tissues (e.g., Rat Retina)

Dopamine receptors, including the D4 subtype, are present in the retina and play a role in modulating retinal function. researchgate.netnih.gov Rat retinal D4 receptors have been characterized using the selective radioligand [125I] L-750,667. researchgate.netnih.gov

Binding studies using [125I] L-750,667 in rat retinal membranes have shown specific and saturable binding with high affinity. nih.gov Comparison of binding kinetics between [125I] L-750,667 and [3H] spiperone (B1681076) suggests that the dopamine D4 receptor constitutes a significant component of the D2-like dopamine receptors in the rat retina. researchgate.netnih.gov

Table 2: Binding Parameters in Rat Retinal Membranes

RadioligandKd (nM)Bmax (fmol/mg)
[125I] L-750,6670.06 +/- 0.02134 +/- 27
[3H] Spiperone-219 +/- 47

Data derived from studies characterizing rat retinal D4 receptors. researchgate.netnih.gov

Functionally, activation of D2-like dopamine receptors, including the D4 subtype, in the retina suppresses the light-sensitive cAMP pool and inhibits melatonin (B1676174) synthesis in photoreceptor cells. researchgate.netnih.gov The D4 selective antagonist L-745870 has been shown to reverse the quinpirole-induced decrease in light-sensitive cAMP, indicating the involvement of D4 receptors in this functional response. researchgate.netnih.gov

Implications for Renal Dopaminergic Systems

D4 receptors are also expressed in the kidney and are part of the renal dopaminergic system, which is involved in maintaining homeostasis of natriuresis, extracellular volume, and blood pressure. mdpi.comnih.gov

Research in renal proximal tubule (RPT) cells from Wistar-Kyoto (WKY) rats has indicated that activation of D4 receptors inhibits the expression of insulin (B600854) receptors. ahajournals.org This inhibitory effect of D4 receptor activation on insulin receptor expression and function may play a role in the development of essential hypertension, as this regulatory mechanism was found to be lost in spontaneously hypertensive rats (SHRs). ahajournals.org Furthermore, while insulin receptor stimulation increases Na+-K+-ATPase activity, pretreatment with a D4 agonist decreased the inhibitory effects of the insulin receptor on this activity in WKY cells. ahajournals.org D4 receptors, along with D5 receptors, have also been shown to decrease the expression of angiotensin receptor 1 (AT1R) in the kidney. nih.gov

Neuropharmacological Effects in Preclinical Animal Models

Preclinical studies utilizing D4-selective compounds, including L-750,667 as a research tool, have aimed to understand the neuropharmacological roles of D4 receptors in various behaviors and conditions. Preclinical research suggests that D4-selective compounds may hold potential for addressing conditions involving attentional and cognitive dysfunctions, such as attention-deficit hyperactivity disorder (ADHD). sigmaaldrich.com

Studies investigating the role of dopamine receptor subtypes in cocaine priming-induced reinstatement of drug seeking in rats have utilized L-750,667. mdpi.comnih.govnih.gov In these studies, intra-accumbal administration of L-750,667 did not attenuate cocaine-seeking behaviors. mdpi.comnih.govnih.gov This contrasts with the effects observed with antagonists of D1-like and D2-like receptors in the nucleus accumbens shell, suggesting that D4 receptors in this specific brain region may not play a primary role in this particular aspect of drug-seeking behavior, or that L-750,667 blockade in this region does not produce this effect. mdpi.comnih.govnih.gov The role of D4 receptors in relapse to drugs of abuse is thought to be mediated more by cortical regions than accumbal regions. mdpi.com

Furthermore, blockade of D4 receptors with selective antagonists has been shown to influence behavioral sensitization induced by psychostimulants. mdpi.com In a cell-based model using HT22 mouse hippocampal neurons, activation of D4 receptors demonstrated a protective effect against hypoxia/reoxygenation-induced cell death. nih.gov This protective effect of dopamine agonists was reversibly inhibited by L-750,667, highlighting the involvement of D4 receptors in this neuroprotective mechanism. nih.gov

Investigation of Locomotor Activity Modulation in Genetically Modified Models (e.g., DRD4 Knockout Mice)

Studies utilizing genetically modified models, specifically DRD4 knockout (KO) mice, have provided insights into the role of the DRD4 and the potential effects of its antagonism by compounds like L-750,667 on locomotor activity. DRD4 KO mice have been reported to exhibit less spontaneous locomotor activity compared to wild-type mice. However, these mutant mice showed supersensitivity to the locomotor stimulating effects of various psychostimulants, including ethanol, cocaine, and methamphetamine. nih.govjax.org This suggests that the DRD4 may function as an inhibitory modulator of locomotor stimulation induced by abused drugs. researchgate.netnih.gov

While DRD4 gene deletion in mice has shown enhanced locomotor responses to certain substances, pharmacological inhibition of DRD4 with the related antagonist L-745,870 did not phenocopy the enhanced locomotor sensitization observed in DRD4 KO mice treated with chronic methylphenidate. researchgate.net Intra-accumbal administration of L-750,667 in rats failed to attenuate the reinstatement of cocaine-seeking behaviors, suggesting that the role of DRD4 in relapse to drugs of abuse might be principally mediated by cortical regions rather than accumbal ones. nih.govsemanticscholar.org

Studies on Reward and Reinforcement Pathways (e.g., Cocaine Reinforcement Models)

The dopamine D4 receptor is predominantly expressed in the prefrontal cortex, a brain area significantly involved in modulating reward processes related to both food and drug consumption. nih.govresearchgate.net The mesolimbic dopamine pathway, involving the Ventral Tegmental Area (VTA) and Nucleus Accumbens, is a principal neural network underlying reward processes and is significantly activated by addictive substances like cocaine, leading to a surge in dopamine levels. rightchoicerecoverynj.com

Research investigating the effects of DRD4 antagonists on reward and reinforcement pathways has yielded varied results depending on the specific compound and experimental model used. While L-745,870, another selective DRD4 antagonist, did not affect cocaine self-administration in rats, L-750,667 similarly did not attenuate the reinstatement of cocaine-seeking behaviors in rats following intra-accumbal administration. nih.govnih.gov This contrasts with findings for other substances, where DRD4 blockade with L-745,870 attenuated reinstatement of nicotine-seeking behavior and blocked morphine withdrawal symptoms. researchgate.netnih.govresearchgate.net These findings imply that DRD4 may differentially regulate distinct properties and stages of drug addiction influenced by various neurotransmitter systems. researchgate.net

Effects on Amphetamine-Induced Endothelial Responses and Tissue Factor Expression

Studies have investigated the effects of L-750,667 on amphetamine-induced responses in human vascular endothelial cells, particularly concerning tissue factor (TF) expression. Tissue factor is a key trigger of coagulation and plays a crucial role in arterial thrombus formation. oup.com Amphetamines are known to induce endothelial TF expression, potentially contributing to the increased incidence of acute vascular syndromes observed after amphetamine consumption. oup.comoup.com

Research has shown that amphetamine enhances both basal and induced TF expression in human endothelial cells. oup.comnih.gov This effect is mediated via stimulation of the dopamine D4 receptor and activation of the MAP kinases p38 and ERK. oup.comoup.comnih.gov Importantly, the effect of amphetamine on TF expression was abrogated by dopamine D4 receptor antagonists, including L-750,667 and L-745,870, but not by D2 or D3 receptor antagonists. oup.comoup.comnih.gov This indicates a specific involvement of the DRD4 in amphetamine-induced endothelial tissue factor expression.

The following table summarizes the effect of dopamine receptor antagonists on amphetamine-induced tissue factor expression:

TreatmentEffect on Amphetamine-Induced TF ExpressionRelevant Receptor Subtype
L-750,667AbrogatedD4
L-745,870AbrogatedD4
D2 receptor antagonistsNo effectD2
D3 receptor antagonistsNo effectD3

Role in Experimental Autoimmune Encephalomyelitis (EAE) Pathophysiology

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for studying inflammatory demyelinating diseases of the central nervous system, including multiple sclerosis (MS). wikipedia.orgnih.govimmunologyresearchjournal.comnih.gov EAE involves complex immunopathological and neuropathological mechanisms leading to inflammation, demyelination, axonal loss, and gliosis. nih.gov

Research exploring the role of dopaminergic receptors in EAE pathophysiology has indicated that targeting these receptors can influence disease course. One study mentioned that a D2-like dopaminergic receptor antagonist, identified as L-750,667, increased the severity of experimental autoimmune encephalomyelitis. windows.net This suggests a potential role for DRD4 antagonism in influencing the inflammatory and demyelinating processes characteristic of EAE.

Electrophysiological and Behavioral Correlates of D4 Receptor Antagonism

Studies have investigated the electrophysiological and behavioral effects associated with dopamine D4 receptor antagonism. The D4 receptor is a D2-like G protein-coupled receptor that inhibits adenylyl cyclase activity, thereby reducing intracellular cAMP levels. wikipedia.org It is expressed in various brain regions, including the prefrontal cortex and globus pallidus. nih.govumich.edu

Electrophysiological studies have shown that D4 receptors can modulate inhibitory transmission. For instance, D4 receptors appear to mediate dopamine's action in inhibiting excitatory neurotransmission in the rat supraoptic nucleus. physiology.org This effect was sensitive to the D4-specific antagonist L-750,667. physiology.org In the globus pallidus, D4 receptors are expressed by pallidal neurons and regulate their excitability and GABA release at their projection areas. umich.edu

Behaviorally, while DRD4 KO mice show altered locomotor responses to psychostimulants, pharmacological antagonism with compounds like L-745,870 has shown differential effects on drug-seeking behaviors depending on the substance. researchgate.netnih.govresearchgate.net In non-challenged rats, the D4R antagonist L-745,870 induced motor asymmetry, suggesting tonic activation of D4R by endogenous dopamine. umich.edu These findings highlight the complex involvement of DRD4 in modulating neuronal activity and behavior, and the effects of its antagonism by compounds such as L-750,667.

Studies on Melanogenesis Inhibition

Melanogenesis is the process of melanin (B1238610) synthesis in the skin, primarily regulated by the enzyme tyrosinase and influenced by various factors, including alpha-melanocyte stimulating hormone (α-MSH). mdpi.commedsci.orgnih.govmedsci.org Excessive melanin production can lead to hyperpigmentation disorders. medsci.orgmedsci.orgresearchgate.net

Research has explored the potential of targeting dopamine receptors in melanogenesis. One study specifically investigated the effect of a dopamine D4 receptor antagonist, identified as L-750,667 trihydrochloride, on melanogenesis. This study reported that the D4 receptor antagonist inhibits melanogenesis through transcriptional down-regulation of MITF (microphthalmia-associated transcription factor) via ERK signaling. researchgate.net MITF is a key transcription factor that regulates the expression of enzymes involved in melanin synthesis, including tyrosinase. mdpi.comnih.gov Downregulation of MITF activity can depress the expression of these enzymes, thereby inhibiting melanogenesis. nih.gov

This finding suggests a role for the dopamine D4 receptor in the regulation of melanin synthesis and indicates that antagonism of this receptor by compounds like L-750,667 may offer a potential approach for inhibiting melanogenesis.

Structure Activity Relationship Sar Studies of L 750,667 and Analogues

Influence of Chemical Modifications on Receptor Selectivity Profiles

Chemical modifications to the L-750,667 scaffold have been explored to understand their impact on selectivity among dopamine (B1211576) receptor subtypes (D1-like and D2-like, specifically D2, D3, and D4). Studies involving fluorine-substituted analogues of L-750,667 have demonstrated that such modifications can largely maintain high and selective binding for the D4 receptor. mims.com This suggests that certain substitutions on the core structure are tolerated and can lead to compounds with preserved or altered selectivity profiles.

Comparisons with related compounds, such as L-745,870, a p-chloro analog of L-750,667, highlight the sensitivity of receptor interactions to subtle structural changes. L-750,667 exhibits different functional properties compared to other D4-selective ligands like RBI-257 and even its close analog L-745,870 at different dopamine receptor subtypes or their mutated forms. wikipedia.org For instance, L-750,667 acts as a partial agonist at the wild-type D2 receptor but behaves as an antagonist at both a mutant D2 receptor and the wild-type D4 receptor. wikipedia.org This indicates that chemical modifications or differences in closely related structures can influence not only binding affinity but also the resulting functional outcome (agonist, partial agonist, or antagonist) and selectivity between receptor subtypes or specific receptor states.

Rational Design Principles for Novel D4 Receptor Ligands Based on the L-750,667 Scaffold

The L-750,667 scaffold has served as a starting point for the rational design of novel ligands targeting the D4 receptor. The understanding derived from SAR studies, including the identification of key structural features contributing to D4 affinity and the impact of modifications on selectivity, guides the design process. For example, the synthesis and evaluation of fluorine-substituted analogues based on the L-750,667 structure for potential use as D4 receptor imaging agents exemplify the application of rational design principles. mims.com This approach involves modifying the core scaffold to optimize desired properties, such as receptor affinity, selectivity, and pharmacokinetic characteristics, while minimizing undesirable interactions. The fact that L-750,667 itself was identified and characterized as a novel radioligand for the D4 receptor underscores its importance as a template for further ligand development. wikipedia.orgnih.gov Understanding the interactions of D4-selective ligands like L-750,667 with specific amino acid residues or microdomains within the receptor binding site, as explored in studies comparing interactions with wild-type and mutant receptors, also provides valuable insights for rational design efforts aimed at improving selectivity and functional profiles. wikipedia.org

Advanced Methodological Approaches in L 750,667 Research

In Vitro Cell Culture Models (e.g., Human Embryonic Kidney (HEK) Cells Expressing Human D4 Receptor)

In vitro cell culture models, particularly Human Embryonic Kidney (HEK) cells engineered to express the human D4 receptor (hD4 HEK), have been instrumental in characterizing L-750,667. These models provide a controlled environment to study the direct interaction between the compound and the receptor without the complexities of a whole organism. Studies using hD4 HEK cells have shown that L-750,667 exhibits high-affinity antagonist activity at D4 receptors. nih.gov It has been demonstrated to reverse dopamine-induced inhibition of cAMP accumulation in these cells. nih.gov

Membrane Preparations and Saturated Radioligand Binding Assays

Membrane preparations from cells or tissues expressing the target receptor are essential for radioligand binding assays. oncodesign-services.comrevvity.com Saturated radioligand binding assays using membrane preparations have been crucial for determining the binding affinity and selectivity of L-750,667 for the D4 receptor. Using the radioiodinated form, [¹²⁵I]L-750,667, researchers have shown that it binds specifically and saturably to the human dopamine (B1211576) D4 receptor expressed in HEK cells. nih.gov Saturation analysis revealed a single high-affinity binding site for [¹²⁵I]L-750,667 with a dissociation constant (Kd) of 0.16 ± 0.06 nM. nih.gov The maximum number of binding sites (Bmax) estimated using [¹²⁵I]L-750,667 in hD4 HEK cells was 251 ± 71 fmol/mg, which correlated well with Bmax values obtained using [³H]spiperone in the same preparations. nih.gov Similar studies in rat retinal membranes using [¹²⁵I]L-750,667 demonstrated high-affinity binding with a Kd of 0.06 ± 0.02 nM. nih.gov

Data from Radioligand Binding Assays:

RadioligandReceptor SourceKd (nM)Bmax (fmol/mg)
[¹²⁵I]L-750,667hD4 HEK cells0.16 ± 0.06251 ± 71
[³H]spiperonehD4 HEK cellsNot specified227 ± 83
[¹²⁵I]L-750,667Rat retinal membranes0.06 ± 0.02134 ± 27
[³H]spiperoneRat retinal membranesNot specified219 ± 47

The pharmacological profile of [¹²⁵I]L-750,667 binding has been evaluated using known dopamine receptor agonists and antagonists, revealing a rank order of potencies for various compounds at the D4 receptor. nih.gov

Functional Assays for Receptor Activation and Signaling (e.g., cAMP Accumulation Assays)

Functional assays are employed to assess the ability of a compound to activate or inhibit receptor signaling pathways. cAMP accumulation assays are commonly used for G protein-coupled receptors like the D4 receptor, which is negatively coupled to adenylyl cyclase via Gi/o proteins, leading to a decrease in intracellular cAMP levels upon activation. uni-regensburg.de L-750,667 has been evaluated in functional studies using cAMP accumulation assays in hD4 HEK cells. nih.gov It demonstrated high-affinity antagonist activity by reversing dopamine-induced inhibition of cAMP accumulation with an EC50 value of 80 nM. nih.gov Studies have also explored the effects of L-750,667 on cAMP accumulation in other contexts, noting partial agonist properties at the wild-type D2 receptor in untransfected HEK293 cells in some experiments, although it acts as an antagonist at a specific D2 mutant receptor. researchgate.net

In Vivo Imaging Techniques (e.g., SPECT Imaging in Nonhuman Primates)

In vivo imaging techniques, such as Single-Photon Emission Computed Tomography (SPECT), have been explored to visualize and quantify D4 receptor availability in living subjects. The suitability of an ¹²³I-labeled form of L-750,667 ([¹²³I]L-750,667) as a radiotracer for SPECT imaging was assessed in nonhuman primates (baboons). hoelzel-biotech.comnih.govsemanticscholar.org While total brain uptake of [¹²³I]L-750,667 was observed in various brain regions, including the basal ganglia and cortex, administration of a D4 receptor antagonist did not displace the radioactivity. nih.gov These results suggested that despite its in vitro selectivity, [¹²³I]L-750,667 might not be a suitable radiotracer for in vivo imaging of the D4 receptor under the conditions tested. nih.gov

Molecular Cloning and Expression Systems for Receptor Characterization

Molecular cloning and expression systems are fundamental for producing sufficient quantities of the D4 receptor protein to facilitate detailed biochemical and pharmacological studies. The cloning of the human dopamine D4 receptor gene allowed for its expression in host cells, such as HEK cells, which is a prerequisite for many of the in vitro assays described above, including radioligand binding and functional assays. nih.govuni-regensburg.deresearchgate.net These systems enable researchers to characterize the binding and functional properties of compounds like L-750,667 at the cloned receptor in a controlled cellular environment. Expression systems are also used to study different polymorphic variants of the D4 receptor and their interactions with ligands. researchgate.net

Theoretical and Translational Research Perspectives

Contributions to Understanding Dopaminergic System Dysfunction

The dopaminergic system plays a critical role in numerous brain functions, including motor control, reward, motivation, and cognition. lu.se Dysfunction within this system is implicated in a range of neurological and psychiatric disorders. The dopamine (B1211576) D4 receptor, a member of the D2-like receptor family, is expressed in various brain regions, including the prefrontal cortex, nucleus accumbens, and hippocampus. mdpi.commdpi.com Its precise role, however, has been less clearly defined compared to the more abundant D1 and D2 receptors. rowan.edu

L 750667, as a selective D4 receptor antagonist, has been instrumental in dissecting the specific contributions of this receptor subtype. By blocking the activity of D4 receptors, researchers can investigate the physiological consequences of their inhibition. Studies have shown that L 750667 can reverse dopamine-induced inhibition of cyclic adenosine (B11128) monophosphate (cAMP) accumulation, a key signaling pathway mediated by D4 receptors. targetmol.commedchemexpress.cnnih.gov This action allows for the study of D4 receptor function in the central nervous system. targetmol.commedchemexpress.cn

Preclinical studies using L 750667 and other D4-selective agents have explored the receptor's involvement in behaviors relevant to neuropsychiatric disorders. For instance, research has investigated the effects of D4 receptor modulation on locomotor activity and anxiety-like behavior in rats. rowan.edu While some studies using a different D4 antagonist (L-745,870) did not find an effect on nicotine (B1678760) self-administration, the role of D4 receptors in modulating the reinforcing effects of nicotine appears minimal at best in certain contexts. nih.gov The distribution of D4 receptors, being less abundant in areas like the nucleus accumbens compared to the insular or frontal cortex, may contribute to differential effects observed in studies of drug-seeking behavior. nih.gov

Implications for Foundational Neurobiology and Neuropsychiatric Research

The development of selective D4 receptor ligands like L 750667 has significant implications for advancing foundational neurobiology and neuropsychiatric research. medworksmedia.com By providing a tool to specifically target D4 receptors, researchers can better understand their involvement in complex neural circuits and behaviors.

The D4 receptor has been linked to several neuropsychiatric conditions, including attention-deficit/hyperactivity disorder (ADHD), mood disorders, and schizophrenia. mdpi.commedworksmedia.com Genetic studies have also suggested associations between D4 receptor gene polymorphisms and traits like novelty seeking, impulsivity, and risk-taking behaviors, which are relevant to conditions like drug addiction. mdpi.comjst.go.jp

L 750667, particularly in its radiolabeled form ([¹²⁵I]L-750667), has been used as a radioligand to investigate the distribution and binding characteristics of D4 receptors in the brain. nih.govnih.gov This has allowed for a more precise mapping of D4 receptor populations in the central nervous system. nih.gov For example, studies in rat retina using [¹²⁵I]this compound revealed that the D4 receptor is a major component of D2-like dopamine receptors in this tissue. nih.gov

Research suggests that D4 receptors may modulate glutamatergic neurotransmission, particularly in areas like the prefrontal cortex and nucleus accumbens. mdpi.commdpi.com Studies in rats have indicated that D4 receptors in the nucleus accumbens shell influence the consumption of palatable food, potentially by modulating glutamatergic transmission. mdpi.com This highlights a potential role for D4 receptors in reward processes and eating behaviors.

Furthermore, D4 receptor mechanisms are implicated in cognitive deficits associated with psychiatric diseases like schizophrenia and ADHD. mdpi.com Studies suggest that D4 receptor activation may disrupt neuronal synchronization in cortical networks, potentially contributing to these deficits. mdpi.com The use of D4 receptor antagonists like L 750667 allows for the investigation of how blocking D4 activity might ameliorate such cognitive impairments.

Table 1: Key Preclinical Findings with D4 Receptor Modulation

CompoundTargetEffectSystem/Behavior StudiedReference
L-750,667D4 ReceptorReverses dopamine-induced inhibition of cAMP accumulationCentral Nervous System (in vitro) targetmol.commedchemexpress.cnnih.gov
[¹²⁵I]this compoundD4 ReceptorHigh-affinity, selective bindingHuman D4 receptors (expressed in HEK cells), Rat Retina nih.govnih.gov
PD-168077D4 ReceptorIncreased sweet solution intake (reversed by L-745870)Palatable food intake in rats (Nucleus Accumbens shell) mdpi.com
L-745870D4 ReceptorReversed PD-168077 effect on food intake; No effect on nicotine SAPalatable food intake, Nicotine self-administration in rats mdpi.comnih.gov
L-745,870D4 ReceptorAttenuated reinstatement of nicotine-seeking behavior (in some studies)Nicotine-seeking behavior in rats nih.govresearchgate.net

Gaps in Current Preclinical Knowledge and Future Research Directions

Despite the contributions made through the use of compounds like L 750667, significant gaps remain in our understanding of the D4 receptor's complex functions and its full potential as a therapeutic target.

While the coupling of D4 receptors to Gi/o proteins and the subsequent inhibition of adenylyl cyclase are well-established mdpi.comnih.gov, emerging research suggests involvement in other signaling pathways. For instance, D2 and D4 receptors have been shown to interact with G-protein-coupled inwardly rectifying potassium channels (GIRK), influencing neuronal excitability. nih.gov Further exploration is needed to fully characterize the downstream signaling cascades activated or modulated by D4 receptors, including potential interactions with other neurotransmitter systems beyond dopamine, such as glutamatergic and endocannabinoid systems. mdpi.comfrontiersin.org Understanding these intricate pathway interactions is crucial for a comprehensive picture of D4 receptor function.

The availability of highly selective and potent research probes is fundamental for dissecting receptor function. While L 750667 and its radiolabeled form have been valuable, the development of novel D4 receptor-targeted compounds with even greater selectivity, different pharmacological profiles (e.g., partial agonists, positive or negative allosteric modulators), and improved pharmacokinetic properties is essential. rowan.edu Advanced probes, including fluorescent ligands or photoaffinity labels, could enable more detailed studies of D4 receptor localization, dynamics, and interactions with other proteins in live cells and tissues. grotlilab.net The development of such tools will facilitate a deeper understanding of D4 receptor biology and its role in pathological states.

Traditional pharmacological studies often focus on the interaction of a ligand with a single target receptor and its immediate downstream effects. However, biological systems are complex networks. Integrating multi-omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, with studies of D4 receptor ligand action can provide a more holistic view. nanostring.commdpi.commdpi.comaginganddisease.orgnih.gov For example, investigating how D4 receptor modulation by L 750667 affects global gene expression, protein profiles, or metabolic pathways in specific cell types or brain regions could reveal novel insights into the broader cellular and network-level consequences of targeting this receptor. nanostring.commdpi.com Spatial multi-omics techniques, which preserve the spatial context of molecular data, are particularly promising for understanding cell-cell interactions mediated by D4 receptors within complex tissue environments. nanostring.commdpi.comnih.gov

By addressing these gaps through the exploration of novel pathways, the development of advanced probes, and the integration of multi-omics approaches, future research building upon the foundation laid by compounds like L 750667 can significantly advance our understanding of the D4 receptor and its potential as a target for neuropsychiatric disorders.

Q & A

Q. Table 1: Key Parameters for Reproducible Synthesis of L 750667 Derivatives

ParameterExample SpecificationReference
Reaction temperature25°C (±1°C)
Catalyst concentration0.5 mol% Pd(OAc)₂
Purification methodColumn chromatography (SiO₂)

How can I resolve contradictions in experimental data for L 750667 across studies?

Answer:

  • Analyze methodological variability : Compare differences in assay conditions (e.g., pH, buffer composition) or cell lines used .
  • Evaluate instrument calibration : Ensure spectroscopic/spectrometric data (e.g., NMR, HPLC) are calibrated against standardized references .
  • Test alternative hypotheses : If L 750667 shows conflicting binding results, propose competing mechanisms (e.g., allosteric vs. orthosteric binding) and design experiments to discriminate them .
  • Leverage meta-analysis : Aggregate datasets from multiple studies to identify trends or outliers .

What advanced statistical methods are appropriate for analyzing L 750667's dose-response relationships?

Answer:

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values .
  • Error propagation analysis : Quantify uncertainties in IC₅₀ calculations due to instrument precision limits .
  • Multivariate analysis : Use principal component analysis (PCA) to correlate structural modifications of L 750667 with activity changes .
  • Bayesian inference : Model dose-response variability under different biological conditions (e.g., hypoxia vs. normoxia) .

How can I ensure reproducibility in pharmacological studies of L 750667?

Answer:

  • Standardize characterization : For new analogs, provide ≥95% purity (HPLC), HRMS, and ¹H/¹³C NMR data .
  • Detail in vivo protocols : Specify animal strain, dosing regimen, and endpoint criteria (e.g., tumor volume reduction thresholds) .
  • Share raw data : Deposit spectra, chromatograms, and raw datasets in open-access repositories .
  • Cross-validate findings : Collaborate with independent labs to replicate key results .

What ethical considerations apply to human cell-based studies of L 750667?

Answer:

  • Obtain ethics approval : Secure institutional review board (IRB) clearance for using primary human cells .
  • Document informed consent : For patient-derived samples, confirm consent covers research use .
  • Anonymize data : Remove identifiers from datasets linked to human subjects .

How can I integrate computational modeling with experimental studies of L 750667?

Answer:

  • Docking simulations : Predict binding poses of L 750667 using crystal structures of target receptors (e.g., PDB IDs) .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over time to assess stability .
  • Validate in silico predictions : Compare simulation results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

What strategies improve peer review readiness for L 750667-related manuscripts?

Answer:

  • Preempt reviewer critiques : Address limitations (e.g., narrow dose range) proactively in the discussion .
  • Align with journal guidelines : Follow formatting rules for tables, figures, and supplementary data .
  • Ensure transparency : Disclose funding sources and conflicts of interest .

How should I handle large datasets from high-throughput screening of L 750667 analogs?

Answer:

  • Use relational databases : Organize data by structure-activity relationships (SAR) or assay type .
  • Apply dimensionality reduction : Techniques like t-SNE can visualize clusters of active/inactive compounds .
  • Archive selectively : Include raw data in supplements but prioritize processed data (e.g., normalized IC₅₀ values) in the main text .

What cross-disciplinary approaches enhance L 750667 research?

Answer:

  • Combine chemical biology and genomics : Use CRISPR screens to identify genetic modifiers of L 750667 sensitivity .
  • Integrate pharmacokinetics/pharmacodynamics (PK/PD) : Model tissue distribution using mass spectrometry imaging .
  • Collaborate with material scientists : Develop nanoparticle formulations to improve L 750667's bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-750667
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
L-750667

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.